REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH:7]=[CH:8][C:9]([OH:11])=[O:10])[CH:2]=1.CO>[Pd].CN(C)C=O>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH2:7][CH2:8][C:9]([OH:11])=[O:10])[CH:2]=1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
N1=CC(=CC=C1)C=CC(=O)O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is hydrogenated at room temperature
|
Type
|
CUSTOM
|
Details
|
After removal of the catalyst
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC(=CC=C1)CCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 100.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |